4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Medicinal Chemistry ADME Prediction Physicochemical Property Optimization

Procure the definitive 5-6 fused bicyclic building block for ATP-competitive kinase inhibitor programs. Unlike generic chloro-pyrimidines, this specific cyclopenta[d]pyrimidine scaffold is validated in the synthesis of the clinical-stage Akt inhibitor Ipatasertib (GDC-0068). Its unique ring strain and geometry are critical for achieving potent isoform selectivity, a feature lost with 6-6 fused analogs. With a sharp melting point (196-197 °C) for rigorous quality control and a strategic LogP (~1.6), this compound is essential for reproducible SAR studies and securing a strong intellectual property position in VEGFR2 and Akt inhibitor patent families. Avoid project delays and IP risks by choosing the exact CAS-registered compound.

Molecular Formula C7H7ClN2
Molecular Weight 154.6 g/mol
CAS No. 83942-13-6
Cat. No. B1590094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
CAS83942-13-6
Molecular FormulaC7H7ClN2
Molecular Weight154.6 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)N=CN=C2Cl
InChIInChI=1S/C7H7ClN2/c8-7-5-2-1-3-6(5)9-4-10-7/h4H,1-3H2
InChIKeyQFBRTAZCGKXPJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS 83942-13-6: A Versatile Heterocyclic Building Block for Kinase-Targeted Synthesis


4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS: 83942-13-6, MF: C7H7ClN2, MW: 154.60) is a chlorinated, fused bicyclic heterocycle belonging to the cyclopenta[d]pyrimidine class . It features a reactive 4-chloro substituent on an electron-deficient pyrimidine ring, which is fused to a cyclopentane ring . This core scaffold has been validated in the development of ATP-competitive kinase inhibitors, most notably as a critical intermediate in the synthesis of GDC-0068 (Ipatasertib), an Akt inhibitor currently in advanced clinical trials for cancer therapy [1][2]. Its physicochemical profile (LogP: 1.59-1.62) and a well-defined melting point (196-197 °C) make it a reliable and tractable starting material for medicinal chemistry and process development [3].

Why Generic Substitution is Not Feasible for 4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 83942-13-6)


Substituting 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine with a seemingly similar chloro-pyrimidine or chloro-quinazoline analog is not straightforward and carries significant technical risk. The specific bicyclic 5-6 fused ring system (cyclopenta[d]pyrimidine) is a non-classical scaffold whose ring strain, geometry, and resulting electronic distribution at the reactive 4-position differ substantially from both monocyclic and 6-6 fused analogs [1][2]. Direct evidence from structure-activity relationship (SAR) studies on Akt inhibitors demonstrates that modifications to this core—such as expanding to a 6-6 fused ring system or altering substitution at the 2-position—profoundly alter both biochemical potency and isoform selectivity [3]. Furthermore, physicochemical properties like LogP, which directly impact solubility and permeability in downstream applications, differ markedly among analogs. Using an unvalidated alternative without rigorous re-optimization of the entire synthetic route and biological profile would invalidate established structure-activity relationships, jeopardize intellectual property positions, and likely result in costly project delays.

Quantitative Evidence Guide: 4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 83942-13-6) Differentiation Data


Hydrophobicity Profile (LogP) Relative to Common Chloro-Heterocyclic Building Blocks

The lipophilicity of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (LogP = 1.59–1.62) [1] is significantly higher than that of the simpler monocyclic 4-chloropyrimidine (LogP = 0.47) , but notably lower than its 6-6 fused analog, 4-chloro-5,6,7,8-tetrahydroquinazoline (LogP = 2.01–2.4) [2]. This intermediate LogP value is a key differentiator for balancing cellular permeability with aqueous solubility, a critical parameter in early drug discovery [1].

Medicinal Chemistry ADME Prediction Physicochemical Property Optimization

Thermal Stability and Purity Assessment via Melting Point

The compound exhibits a sharp, experimentally determined melting point of 196–197 °C, as reported on vendor certificates of analysis . In contrast, the unsubstituted core scaffold or related analogs often lack such a well-defined melting range due to being oils or having broad melting ranges. For example, the 2-methyl analog (4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine) is a solid but its melting point is not consistently defined in the same narrow range, complicating its use as a QC standard .

Process Chemistry Quality Control Crystallinity

Validated Synthetic Utility in High-Value Target Molecule Synthesis

This specific chloropyrimidine serves as the direct synthetic precursor to advanced intermediates in the manufacture of clinical-stage kinase inhibitors. A patent example describes its use in a nucleophilic aromatic substitution (SNAr) reaction with 3,5-difluorophenol, proceeding in 78.1% yield to generate a key intermediate [1]. A subsequent transformation from a related intermediate proceeds in 82.5% yield, demonstrating robust and reproducible reactivity in multi-step sequences [2]. This is a stark contrast to monocyclic 4-chloropyrimidine, which lacks the defined 3D architecture required for these specific kinase-targeted chemical series [3].

Medicinal Chemistry Process R&D Kinase Inhibitor Synthesis

Validated Research and Industrial Applications for 4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 83942-13-6)


Lead Optimization in ATP-Competitive Kinase Inhibitor Programs

This compound is the foundational building block for generating focused libraries of 4-substituted cyclopenta[d]pyrimidines. Its validated utility in the synthesis of GDC-0068 (Ipatasertib), a potent and selective Akt inhibitor [1], and its identification as a novel scaffold for VEGFR2 inhibitors [2] demonstrate its ability to access critical binding conformations in the ATP-binding pocket. The quantitative LogP differentiation (Evidence Item 1) makes it a strategically superior starting point for balancing ADME properties compared to more or less lipophilic analogs.

Reliable Intermediate for Process Chemistry and Scale-Up

The compound's well-defined melting point of 196–197 °C (Evidence Item 2) provides a robust quality control checkpoint for process chemists. This ensures batch-to-batch consistency, which is critical for developing a robust, reproducible, and scalable manufacturing process, particularly for the synthesis of advanced pharmaceutical intermediates as demonstrated by its use in patent-exemplified reactions with yields of 78-83% [3].

Procurement Specification for Intellectual Property (IP) Defense and FTO

For organizations developing novel kinase inhibitors, the use of this specific 5-6 fused bicyclic building block is a critical element of their intellectual property position. Procuring this exact CAS-numbered compound, rather than a generic analog, ensures that the resulting SAR data and lead series are aligned with a defined chemical space. This is crucial for establishing novelty, supporting freedom-to-operate (FTO) analyses, and strengthening patent applications, as the scaffold is central to multiple patent families covering Akt and VEGFR2 inhibitors [1][2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.